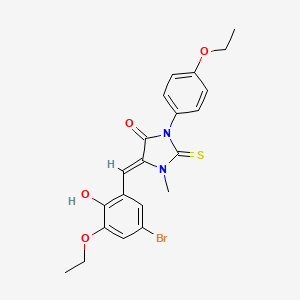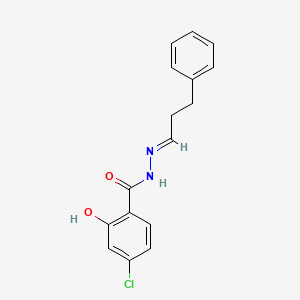
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMD 57033 belongs to the class of compounds known as benzodioxinyl ureas, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 is not fully understood, but it is known to act on a number of different molecular targets. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurodegenerative disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 is not yet available for clinical use, and its safety and efficacy in humans have not been fully established.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033. One area of research is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another area of research is to explore the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 in humans.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19-7-5-12(6-8-19)17-16(20)18-13-3-4-14-15(11-13)22-10-9-21-14/h3-4,11-12H,2,5-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVPMWXQLWMBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-methyl-2-({[7-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4650219.png)
![{4-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4650227.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4650246.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4650252.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4650260.png)
![N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4650273.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4650288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4650290.png)
![3-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4650293.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4650294.png)
![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4650311.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 4-nitrobenzoate](/img/structure/B4650331.png)